Corossoline

Description

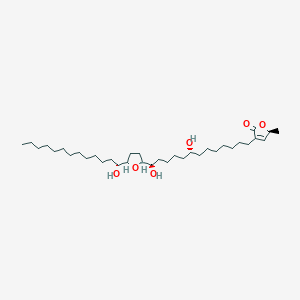

Corossoline is a monotetrahydrofuran (THF) ring-containing acetogenin isolated from the seeds of Annona muricata (soursop) in 1991 . It belongs to the Annonaceous acetogenin family, known for their potent cytotoxicity, antitumor, and pesticidal activities. Structurally, this compound features a C-35 or C-37 aliphatic chain with an α,β-unsaturated γ-lactone moiety and a single THF ring. Its absolute stereochemistry, except at the C-8' hydroxyl group, was initially deduced using Mosher’s method applied to related compounds like reticulatacin . The unresolved C-8' configuration led to synthetic efforts to produce (8'R)- and (8'S)-diastereomers, which confirmed the natural configuration as (8'R) through comparative analysis of physical data .

Properties

CAS No. |

133352-34-8 |

|---|---|

Molecular Formula |

C35H64O6 |

Molecular Weight |

580.9 g/mol |

IUPAC Name |

(2S)-4-[(8R,13R)-8,13-dihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H64O6/c1-3-4-5-6-7-8-9-10-14-17-23-31(37)33-25-26-34(41-33)32(38)24-19-18-22-30(36)21-16-13-11-12-15-20-29-27-28(2)40-35(29)39/h27-28,30-34,36-38H,3-26H2,1-2H3/t28-,30+,31+,32+,33+,34+/m0/s1 |

InChI Key |

GBNCDYGXXWZSAO-YZDQYAEISA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCCCCC2=C[C@@H](OC2=O)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCCCC2=CC(OC2=O)C)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Annonaceous Acetogenins

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Comparative Findings

Structural Complexity and Bioactivity: this compound’s single THF ring contrasts with multi-THF analogues like Annonacin, which exhibit higher neurotoxicity but require more complex syntheses . The C-8' stereochemistry in this compound significantly impacts its melting point and optical rotation, distinguishing it from synthetic diastereomers .

Synthetic Methodologies: this compound’s synthesis involves asymmetric dihydroxylation (AD-mix-β) and epoxide coupling, whereas Annonacin requires iterative THF ring formation . Derivatization (e.g., trimethyl phosphate esters) is critical for resolving ambiguities in NMR data, a challenge less prominent in analogues like Corossolin .

Biological Efficacy: this compound’s cytotoxicity is comparable to Annonacin but with lower neurotoxic risk due to its simpler structure . Annocherin’s additional oxygen atoms enhance its antiparasitic activity but reduce stability compared to this compound .

Physical Property Discrepancies :

Research Implications and Challenges

- Stereochemical Ambiguities : Despite synthetic advances, correlating NMR data with absolute configurations remains challenging, as seen in this compound’s C-8' position .

- Biological Targeting : this compound’s selectivity for cancer cells over neurons makes it a safer candidate than multi-THF analogues, though less potent .

- Synthetic Optimization : Improved asymmetric catalysis and derivatization protocols are needed to streamline acetogenin production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.